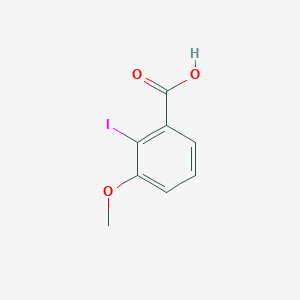

2-Iodo-3-methoxybenzoic acid

Description

Contextual Significance in Modern Organic Synthesis

The strategic placement of the iodo and methoxy (B1213986) groups on the aromatic ring makes 2-Iodo-3-methoxybenzoic acid a valuable reagent in modern organic synthesis. The iodine atom, a large and polarizable halogen, serves as an excellent leaving group in various cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to constructing complex molecular architectures.

Furthermore, the presence of both a carboxylic acid and a methoxy group allows for a wide range of chemical transformations. The carboxylic acid can undergo esterification, amidation, or reduction, while the methoxy group can influence the electronic properties of the aromatic ring and participate in ether cleavage reactions under specific conditions. This multi-functionality enables chemists to employ the molecule in diverse synthetic strategies, leading to the creation of novel compounds with potential applications in materials science and medicinal chemistry. For instance, it is used in the development of iodoaryloxazoline catalysts for enantioselective reactions. acs.org

Historical Trajectories and Evolution of Research

The study of iodobenzoic acids dates back to early investigations into halogenated aromatic compounds. The development of reliable methods for their synthesis, such as the Sandmeyer reaction for producing 2-iodobenzoic acid from anthranilic acid, established the foundation for exploring their derivatives. This paved the way for research into more complex structures like this compound.

Research efforts have been dedicated to understanding the structural features of ortho-substituted benzoic acids, including those with iodine. researchgate.net The evolution of this field saw iodobenzoic acid derivatives recognized as valuable precursors for hypervalent iodine reagents, which are mild and selective oxidizing agents. While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, its emergence is a logical progression in the systematic exploration of substituted benzoic acids. Modern research continues to uncover new applications, such as its use in the synthesis of bioactive carboxyxanthones. nih.gov

Strategic Importance as a Synthetic Intermediate

The utility of this compound as a synthetic intermediate is a cornerstone of its importance in chemical research. Its structure is strategically suited for building complex molecular scaffolds. The compound's value is particularly evident in its application as a precursor to more elaborate molecules with significant biological or material properties.

A notable example of its strategic use is in the synthesis of iodoaryloxazoline catalysts. acs.org These catalysts are employed in asymmetric synthesis, a field focused on creating chiral molecules with a specific three-dimensional arrangement. In one study, this compound was converted into its corresponding acyl chloride and then reacted with a chiral amine, (1R,2S)-(-)-norephedrine, to form an amide, which is a key step in assembling the catalyst. acs.org These catalysts have shown high levels of activity and selectivity in reactions like the α-tosyloxylation of ketones, which produces versatile chiral synthons. acs.org

Furthermore, derivatives of 2-iodobenzoic acid are crucial in the synthesis of bioactive compounds. For example, the structurally related 2-iodo-3-methylbenzoic acid has been used in the synthesis of carboxyxanthone analogues. nih.gov These syntheses often involve coupling the iodobenzoic acid derivative with another aromatic component, followed by cyclization to form the final xanthone (B1684191) structure. nih.gov Such compounds are investigated for their potential pharmacological activities. nih.govsemanticscholar.org The ability of this compound to participate in such synthetic sequences underscores its strategic value as a key intermediate in the construction of complex and functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHGDXKFYRUEBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332489 | |

| Record name | 2-Iodo-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50627-31-1 | |

| Record name | 2-Iodo-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Protocols for 2 Iodo 3 Methoxybenzoic Acid and Derivatives

Regioselective Iodination Strategies

The introduction of an iodine atom at a specific position on the 3-methoxybenzoic acid scaffold is a critical step in the synthesis of the target compound. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.

Electrophilic Iodination Approaches of Methoxybenzoic Acids

Electrophilic aromatic substitution is a fundamental method for the iodination of methoxy-substituted benzoic acids. The methoxy (B1213986) group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. This interplay of directing effects can be exploited to achieve regioselectivity.

A common approach involves the use of molecular iodine in the presence of an oxidizing agent. For instance, the synthesis of 2-iodo-4-methoxybenzoic acid is achieved through the electrophilic iodination of 4-methoxybenzoic acid using iodine with an oxidizing agent like potassium iodate (B108269) or Oxone® under acidic conditions. The methoxy group directs the incoming electrophile to the ortho position.

In a similar vein, the synthesis of 2-iodo-3,4,5-trimethoxybenzoic acid has been successfully carried out by iodinating 3,4,5-trimethoxybenzoic acid with a combination of iodine and silver trifluoroacetate (B77799) (AgTFA). researchgate.net This reagent system generates a powerful electrophilic iodinating agent, trifluoroacetyl hypoiodite.

Various reagents can be employed for the electrophilic iodination of electron-rich aromatic compounds like anisoles. These include N-iodosuccinimide (NIS) often in the presence of an acid catalyst such as trifluoroacetic acid, or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) which can be activated by a disulfide catalyst. organic-chemistry.org

Table 1: Reagents for Electrophilic Iodination of Methoxybenzoic Acids

| Reagent System | Substrate Example | Product Example | Reference |

|---|---|---|---|

| I₂ / Oxidizing Agent (KIO₃, Oxone®) | 4-Methoxybenzoic acid | 2-Iodo-4-methoxybenzoic acid | |

| I₂ / Silver Trifluoroacetate (AgTFA) | 3,4,5-Trimethoxybenzoic acid | 2-Iodo-3,4,5-trimethoxybenzoic acid | researchgate.net |

| N-Iodosuccinimide (NIS) / Trifluoroacetic acid | Methoxy-substituted aromatic compounds | Iodinated methoxy-substituted aromatic compounds | organic-chemistry.org |

Palladium-Catalyzed C-H Functionalization for Directed Iodination

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective introduction of various functional groups, including iodine, onto aromatic rings. This method often utilizes a directing group to guide the catalyst to a specific C-H bond. The carboxylic acid group itself can act as a directing group, facilitating ortho-C-H activation.

While specific examples for the direct C-H iodination of 3-methoxybenzoic acid are not prevalent in the reviewed literature, the general principle has been established for other benzoic acids and related substrates. For instance, palladium-catalyzed ortho-C-H iodination has been developed using molecular iodine (I₂) as the sole oxidant, often directed by a weakly coordinating amide auxiliary. researchgate.net Enantioselective C-H iodination has also been achieved using a mono-N-benzoyl-protected amino acid ligand for the synthesis of chiral diarylmethylamines. nih.gov Furthermore, palladium-catalyzed asymmetric iodination of unactivated C(sp²)-H bonds at the γ-position has been demonstrated using an oxazoline (B21484) chiral auxiliary. psu.edu Picolinamide (PA) has been used as a directing group for the palladium-catalyzed ortho-iodination of remote ϵ-C(sp²)-H bonds in γ-arylpropylamine substrates. psu.edu

These methodologies highlight the potential for developing a directed palladium-catalyzed C-H iodination protocol for 3-methoxybenzoic acid to synthesize 2-iodo-3-methoxybenzoic acid.

Ipso-Iododecarboxylation from Carboxylic Acid Precursors

Ipso-iododecarboxylation is a synthetic strategy where a carboxylic acid group is replaced by an iodine atom. This transformation can be a valuable tool for introducing iodine at a position that might be difficult to access through other methods. While specific protocols for the ipso-iododecarboxylation of benzoic acid derivatives to iodoarenes were not prominently featured in the searched literature, related ipso-hydroxylations of arylboronic acids have been reported, suggesting the feasibility of ipso-functionalization reactions on aromatic systems. scispace.com

Diazotization-Mediated Iodination Protocols

The Sandmeyer-type reaction, involving the diazotization of an aromatic amine followed by substitution with iodide, is a classic and reliable method for the synthesis of iodoarenes. This approach is particularly useful when the corresponding amino-substituted precursor is readily available.

The synthesis of 2-iodo-4-methoxy-benzoic acid can be achieved starting from 4-methoxy-anthranilic acid (4-methoxy-2-aminobenzoic acid). The process involves the diazotization of the amino group with sodium nitrite (B80452) in an acidic medium, followed by the introduction of iodine using potassium iodide. prepchem.com This well-established procedure provides a clear precedent for the synthesis of this compound from the corresponding 2-amino-3-methoxybenzoic acid.

Modern variations of this reaction aim for milder and more environmentally friendly conditions. For example, a one-pot diazotization-iodination of aromatic amines can be carried out using potassium iodide, sodium nitrite, and p-toluenesulfonic acid in acetonitrile (B52724) at room temperature. organic-chemistry.org Another green procedure utilizes a reusable polymeric diazotization agent in the presence of p-toluenesulfonic acid in water. tpu.ru

Table 2: Key Steps in Diazotization-Mediated Iodination

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Diazotization | Sodium nitrite (NaNO₂), Acid (e.g., HCl, H₂SO₄, p-TsOH) | Arenediazonium salt |

Synthesis of Substituted Analogues and Related Benzoic Acids

The methodologies described above can be extended to the synthesis of various substituted analogues of this compound, including those with multiple methoxy groups.

Approaches to Trimethoxyiodobenzoic Acids

The synthesis of trimethoxyiodobenzoic acids often starts from a corresponding trimethoxybenzoic acid precursor. A notable example is the synthesis of 2-iodo-3,4,5-trimethoxybenzoic acid from 3,4,5-trimethoxybenzoic acid. This transformation is effectively achieved through electrophilic iodination using a combination of iodine and silver trifluoroacetate (AgTFA). researchgate.net This method provides the desired product in a high yield.

Another approach to substituted benzoic acids involves a multi-step synthesis starting from simpler precursors. For example, a novel synthesis of 2,3,4-trimethoxybenzoic acid has been developed starting from pyrogallic acid, involving etherification, bromination, cyanogenation, and subsequent hydrolysis. researchgate.net This highlights the modular nature of synthetic routes to highly substituted benzoic acids, which could then be subjected to iodination.

Synthesis of Halogenated Methoxybenzoic Acid Derivatives

The introduction of a halogen, specifically iodine, onto the aromatic ring of methoxybenzoic acid derivatives is a key synthetic step. The position of the methoxy group influences the directing effect for electrophilic substitution. In the case of 3-methoxybenzoic acid, the methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This combination of directing effects can lead to a mixture of products, making regioselective synthesis challenging. However, specific reagents and conditions can favor the desired ortho-iodination to the methoxy group.

One common approach for the synthesis of ortho-iodinated benzoic acids is through direct iodination using an iodine source and an oxidizing agent. For instance, the synthesis of the isomeric 2-iodo-4-methoxybenzoic acid is achieved by the iodination of 4-methoxybenzoic acid using iodine in the presence of an oxidizing agent like potassium iodate or Oxone® under acidic conditions. A similar strategy can be inferred for the synthesis of this compound from 3-methoxybenzoic acid.

Another established method for introducing an iodine atom to a specific position on a benzene (B151609) ring is the Sandmeyer reaction. This multi-step process involves the diazotization of an amino group, followed by its replacement with iodine. For the synthesis of a 2-iodo-methoxybenzoic acid derivative, this would typically start from an appropriately substituted aminomethoxybenzoic acid. For example, the synthesis of 2-iodo-4-methoxy-benzoic acid can be carried out starting from 4-methoxy-anthranilic acid. prepchem.com This starting material is first treated with a solution of sodium nitrite in the presence of a strong acid to form a diazonium salt. prepchem.com Subsequently, the addition of a potassium iodide solution to the diazonium salt solution leads to the substitution of the diazonium group with iodine, yielding the desired 2-iodo-4-methoxy-benzoic acid. prepchem.com

Recent advancements in synthetic methodologies have focused on transition metal-catalyzed C-H activation for direct and regioselective halogenation. Iridium and palladium-based catalysts have shown promise in directing the iodination to the ortho position of benzoic acids. These catalytic methods can offer higher selectivity and milder reaction conditions compared to traditional methods. For example, an iridium-catalyzed ortho-iodination of various benzoic acids has been developed that proceeds under mild conditions without the need for additives or a base.

The following table summarizes representative synthetic approaches for halogenated methoxybenzoic acid derivatives, which can be adapted for the synthesis of this compound.

Interactive Data Table: Synthetic Methodologies for Halogenated Methoxybenzoic Acid Derivatives

| Starting Material | Reagents | Key Reaction Type | Product | Reference |

| 3-Methoxybenzoic Acid | I₂, Oxidizing Agent (e.g., KIO₃) | Electrophilic Aromatic Substitution | This compound | Inferred |

| 4-Methoxy-anthranilic acid | 1. NaNO₂, HCl 2. KI | Diazotization followed by Sandmeyer Reaction | 2-Iodo-4-methoxy-benzoic acid | prepchem.com |

| Benzoic Acids | NIS, [Cp*IrCl₂]₂ | Iridium-catalyzed C-H activation | ortho-Iodobenzoic acids | N/A |

| Benzoic Acids | KI, Pd(OAc)₂ | Palladium-catalyzed C-H activation | ortho-Iodobenzoic acids | N/A |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for minimizing environmental impact and enhancing safety. These principles focus on areas such as the use of less hazardous chemicals, safer solvents, energy efficiency, and waste reduction.

One of the primary considerations in the green synthesis of halogenated aromatic compounds is the choice of solvent. Traditionally, halogenation reactions have often been carried out in chlorinated solvents, which are now recognized as environmentally persistent and potentially harmful. acsgcipr.org A key green chemistry objective is to replace these with more benign alternatives. Water is an ideal green solvent due to its non-toxic nature, and some iodination reactions of aromatic compounds have been successfully performed in aqueous media. acsgcipr.org The use of water as a solvent can also simplify product isolation and reduce the generation of volatile organic compound (VOC) emissions.

Another important aspect is the selection of reagents. Traditional iodination methods often employ stoichiometric amounts of harsh oxidizing agents. The development of catalytic systems, such as the iridium and palladium catalysts mentioned previously, aligns with green chemistry principles by reducing the amount of reagents needed and often allowing for milder reaction conditions. This not only decreases waste but can also improve the atom economy of the reaction.

Waste reduction is a cornerstone of green chemistry. In the context of synthesizing this compound, this can be addressed by designing synthetic routes that are highly selective, thus minimizing the formation of unwanted byproducts. Catalytic methods often provide higher selectivity compared to non-catalytic approaches. Furthermore, processes that allow for the recovery and reuse of catalysts and solvents contribute significantly to waste minimization.

The principles of designing safer chemicals and synthetic pathways are also paramount. This involves selecting starting materials and reagents that are less toxic and reaction conditions that are less hazardous. For instance, avoiding the use of highly reactive and potentially explosive hypervalent iodine compounds where possible is a step towards a safer synthesis. acsgcipr.org

The following table outlines some key green chemistry principles and their potential application in the synthesis of this compound.

Interactive Data Table: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Designing synthetic routes with high yields and selectivity to minimize waste. |

| Atom Economy | Utilizing catalytic methods that incorporate a higher percentage of the starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Employing non-toxic catalysts and avoiding harsh oxidizing agents. |

| Safer Solvents and Auxiliaries | Replacing chlorinated solvents with greener alternatives like water or recyclable ionic liquids. |

| Design for Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. |

| Use of Renewable Feedstocks | (Future prospect) Exploring bio-based starting materials for the synthesis of benzoic acid derivatives. |

| Reduce Derivatives | Using C-H activation to directly iodinate the target molecule, avoiding protection/deprotection steps. |

| Catalysis | Employing recyclable catalysts to reduce stoichiometric waste. |

| Design for Degradation | (Post-synthesis consideration) Designing the molecule to biodegrade after its intended use. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control and minimize byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing less volatile and less flammable solvents and reagents. |

Chemical Transformations and Reactivity of 2 Iodo 3 Methoxybenzoic Acid

Decarboxylation Pathways and Mechanisms

Decarboxylation is a chemical reaction that results in the removal of a carboxyl group as carbon dioxide (CO2). For aromatic carboxylic acids like 2-Iodo-3-methoxybenzoic acid, this transformation typically requires significant energy input unless the aromatic ring is substituted with activating groups. The stability of the resulting aryl anion intermediate is a key factor in determining the reaction rate.

The decarboxylation of benzoic acids can proceed through several mechanisms. In the presence of a strong base, deprotonation of the carboxylic acid is followed by the elimination of CO2 to form an aryl anion, which is then protonated by a proton source. Alternatively, under acidic conditions or high temperatures, a concerted mechanism involving a cyclic transition state may be favored.

For this compound, the substituents on the aromatic ring have competing effects on the rate of decarboxylation. The methoxy (B1213986) group at the meta position is weakly activating and would have a minor influence on the stability of an aryl anion. Conversely, the iodine atom at the ortho position is an electron-withdrawing group, which would stabilize the negative charge of a potential carbanion intermediate at the ipso-carbon, thereby facilitating decarboxylation. Studies on other ortho-substituted benzoic acids have shown that the nature of the ortho-substituent plays a critical role in the reaction mechanism. While direct studies on the decarboxylation of this compound are not extensively documented, it is plausible that the reaction would proceed via an aryl anion intermediate, stabilized by the adjacent iodine atom.

Reactivity of the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in aryl iodides is the most reactive among aryl halides in many transformations due to its lower bond dissociation energy. This makes this compound a valuable substrate for reactions that proceed at the C-I bond.

The C-I bond of this compound is a prime site for metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling , which couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is a prominent example. organic-chemistry.orgmdpi.com The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com While specific studies on this compound in Suzuki couplings are not widely reported, research on the closely related 3-iodo-4-methoxybenzoic acid methyl ester demonstrates its successful participation in such reactions with sterically hindered arylboronic esters. orientjchem.org This suggests that this compound would also be a competent coupling partner, likely exhibiting high reactivity due to the C-I bond. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be crucial for achieving high yields.

C-H activation is another important transformation where the C-I bond can play a role, often as a directing group. However, in the context of C-H activation of the benzoic acid ring itself, the carboxylic acid group is a more common directing group. Studies on 3-methoxybenzoic acid have shown that rhodium-catalyzed annulation with alkynes can occur via C-H activation. wikipedia.org The presence of the iodo substituent in this compound would likely influence the regioselectivity of such a reaction, either through steric hindrance or by participating in the catalytic cycle itself.

Metal-halogen exchange is a fundamental reaction in organometallic chemistry, where an organic halide is converted into an organometallic reagent. For aryl iodides, this is typically achieved using organolithium or Grignard reagents. The exchange rate is generally fastest for iodine, following the trend I > Br > Cl. wikipedia.org

In the case of this compound, a metal-iodine exchange would be expected to occur regioselectively at the C-I bond. Treatment with an organolithium reagent like n-butyllithium would likely lead to the formation of 2-lithio-3-methoxybenzoic acid. The presence of the acidic proton of the carboxylic acid moiety would need to be considered, as it would react with the organolithium reagent. Therefore, protection of the carboxylic acid group, for instance as an ester, would likely be necessary before performing the metal-iodine exchange. Alternatively, using a sufficient excess of the organolithium reagent could deprotonate the carboxylic acid and subsequently perform the halogen-metal exchange. The resulting organometallic intermediate could then be reacted with various electrophiles to introduce a wide range of functional groups at the 2-position.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations. In this compound, the reactivity of this group can be influenced by the electronic and steric effects of the adjacent iodo and methoxy substituents.

Standard reactions of the carboxylic acid moiety include esterification and amide formation . Esterification is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. rsc.org The ortho-iodo substituent in this compound may introduce some steric hindrance, potentially slowing down the rate of esterification compared to an unsubstituted benzoic acid. However, with appropriate catalysts and reaction conditions, the formation of the corresponding ester should be achievable.

Similarly, amide formation can be accomplished by reacting the carboxylic acid with an amine, often in the presence of a coupling agent to activate the carboxylic acid. nih.gov Again, the steric bulk of the ortho-iodo group might necessitate the use of more potent coupling agents or harsher reaction conditions to achieve high yields of the corresponding amide.

Formation and Reactivity of Hypervalent Iodine Reagents Derived from this compound

Aryl iodides with an ortho-carboxylic acid group are important precursors for the synthesis of cyclic hypervalent iodine reagents. These reagents are valuable in organic synthesis as mild and selective oxidizing agents.

2-Iodoxybenzoic acid (IBX) is a well-known hypervalent iodine(V) reagent widely used for the oxidation of alcohols to aldehydes and ketones. wikipedia.orgrsc.org IBX is typically prepared by the oxidation of 2-iodobenzoic acid. wikipedia.orgrsc.org A common and environmentally friendly method involves the use of Oxone® (potassium peroxymonosulfate) as the oxidant in an aqueous medium. wikipedia.org

By analogy, this compound is a suitable precursor for the synthesis of the corresponding 3-methoxy-substituted IBX, namely 2-Iodoxy-3-methoxybenzoic acid. The synthesis would involve the oxidation of the iodine atom from its +1 oxidation state in the starting material to the +5 state in the product. The presence of the methoxy group is not expected to interfere with this oxidation. However, steric effects from substituents at the 3-position have been noted to sometimes interfere with the formation of the cyclic hypervalent iodine structure, which could potentially influence the yield of the desired product. nih.gov The resulting 3-methoxy-IBX would be expected to exhibit similar reactivity to IBX as an oxidizing agent, although its solubility and specific reactivity profile might be altered by the presence of the methoxy group.

Oxidation Reactions Mediated by Derived Hypervalent Iodine Species

Hypervalent iodine compounds are noteworthy for their utility as oxidizing agents in a variety of organic transformations, offering a less toxic alternative to heavy metal oxidants. acs.orgacs.org The reactivity of these species is rooted in the electrophilic nature of the iodine(III) or iodine(V) center and the excellent leaving group ability of the aryl iodide moiety upon reductive elimination. While this compound itself is not directly used as an oxidant, it serves as a crucial precursor for the synthesis of more complex iodoarenes that can act as catalysts in oxidation reactions. These catalysts, upon activation by a terminal oxidant, generate the reactive hypervalent iodine species in situ.

A notable application of a derivative of this compound is in the catalytic enantioselective α-tosyloxylation of ketones. acs.orgacs.org In this transformation, this compound is a starting material for the synthesis of a chiral iodoaryloxazoline catalyst. This catalyst facilitates the transfer of a tosyloxy group to the α-position of a ketone, a reaction that proceeds via an in situ-generated iodine(III) species.

The catalytic cycle is initiated by the oxidation of the iodoaryloxazoline catalyst by a co-oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the active hypervalent iodine(III) species. This electrophilic iodine(III) intermediate then reacts with the enol or enolate form of the ketone. Subsequent reductive elimination transfers the tosyloxy group to the α-carbon of the ketone, affording the α-tosyloxy ketone product and regenerating the iodoaryloxazoline catalyst.

The research conducted by Gagnon and coworkers demonstrates the utility of a catalyst synthesized from this compound in the α-tosyloxylation of propiophenone (B1677668) and other ketones. acs.orgacs.org The reaction conditions were optimized, and the scope of the reaction was evaluated, showcasing the catalytic efficacy of the hypervalent iodine species derived from this specific precursor. The results of this study, highlighting the yields and enantiomeric excesses (ee) for the α-tosyloxylation of various ketones, are summarized in the table below.

| Entry | Substrate (Ketone) | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Propiophenone | 2-tosyloxy-1-phenylpropan-1-one | 85 | 75 |

| 2 | 1-(4-Methoxyphenyl)propan-1-one | 2-tosyloxy-1-(4-methoxyphenyl)propan-1-one | 88 | 78 |

| 3 | 1-(4-Nitrophenyl)propan-1-one | 2-tosyloxy-1-(4-nitrophenyl)propan-1-one | 75 | 70 |

| 4 | 1-(2-Naphthyl)propan-1-one | 2-tosyloxy-1-(2-naphthyl)propan-1-one | 82 | 72 |

| 5 | Indanone | 2-tosyloxyindan-1-one | 90 | 85 |

The data indicates that the hypervalent iodine species generated in situ from the chiral catalyst derived from this compound is an effective mediator for the α-tosyloxylation of a range of ketone substrates, providing good yields and moderate to high levels of enantioselectivity. acs.orgacs.org The electronic properties of the substituents on the aromatic ring of the ketone substrate were observed to have an influence on the reaction's efficiency and stereoselectivity.

Applications of 2 Iodo 3 Methoxybenzoic Acid in Advanced Organic Synthesis

Versatile Building Block in Complex Molecule Construction

The strategic placement of three distinct functional groups—iodo, methoxy (B1213986), and carboxylic acid—on the benzene (B151609) ring makes 2-Iodo-3-methoxybenzoic acid a valuable building block for synthesizing complex molecules. The iodine atom serves as a handle for various cross-coupling reactions, the carboxylic acid allows for amide bond formation and other derivatizations, and the methoxy group influences the electronic properties and steric environment of the molecule.

While direct, multi-step total syntheses of complex natural products starting explicitly from this compound are not extensively detailed in readily available literature, its utility is demonstrated through its incorporation into larger structures. For instance, a related isomer, 2-iodo-4-methoxybenzoic acid, is employed as a key building block in the synthesis of precursors for molecular motors. This highlights the role of such substituted iodobenzoic acids in creating structurally intricate and functional molecules. The principles of iterative cross-coupling, which rely on simple, stable chemical building blocks to assemble complex structures, underscore the potential of this compound in diversity-oriented synthesis for creating libraries of novel compounds for pharmaceutical and materials science research.

Precursor for Diverse Heterocyclic Systems

The reactivity of the ortho-iodo-acid moiety is particularly well-suited for intramolecular cyclization reactions, making this compound an excellent precursor for a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry and natural products.

Synthesis of Substituted Indoles

The indole (B1671886) nucleus is a cornerstone of many pharmacologically active compounds. The Larock indole synthesis is a powerful palladium-catalyzed method for constructing 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne. beilstein-journals.orgwikipedia.orgmedcraveonline.comnih.gov

While this compound is not an aniline (B41778) itself, it is a direct precursor to the required starting material, 2-iodo-3-methoxyaniline (B1590050). sigmaaldrich.com The conversion can be readily achieved through a Curtius rearrangement. nih.govresearchgate.netinterchim.frresearchgate.net This reaction sequence involves the conversion of the carboxylic acid to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate. Subsequent hydrolysis of the isocyanate furnishes the desired aniline.

Synthetic Pathway to Substituted Indoles:

Amine Formation: this compound is converted to 2-iodo-3-methoxyaniline via the Curtius rearrangement.

Larock Heteroannulation: The resulting 2-iodo-3-methoxyaniline is then subjected to palladium-catalyzed coupling with a chosen alkyne to yield a 4-methoxy-substituted indole. The reaction is highly regioselective, with the bulkier substituent of the alkyne typically ending up at the 2-position of the indole ring. medcraveonline.com

This two-step sequence demonstrates the utility of this compound as a stable and accessible precursor for the synthesis of highly functionalized indoles.

Synthesis of Isocoumarins

Isocoumarins are a class of natural lactones that exhibit a wide range of biological activities. medcraveonline.com A highly efficient and convergent method for their synthesis is the Sonogashira coupling of ortho-iodobenzoic acids with terminal alkynes, followed by intramolecular cyclization. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction forms a carbon-carbon bond between the benzoic acid and the alkyne, after which the carboxyl group attacks the newly installed alkyne to form the lactone ring.

This compound is an ideal substrate for this transformation, leading to the formation of 8-methoxyisocoumarins. The reaction is typically catalyzed by palladium and copper(I) complexes and proceeds under mild conditions. medcraveonline.com

| 2-Iodobenzoic Acid Substrate | Alkyne Partner | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Iodobenzoic acid | Phenylacetylene | Pd/C, CuI, PPh₃, Et₃N | Good | wikipedia.org |

| 2-Iodobenzoic acid | Hept-1-yne | Pd(OAc)₂, PPh₃, CuI, Et₃N | - | elsevierpure.com |

| 4-Chloro-2-iodobenzoic acid | Hept-1-yne | Pd(OAc)₂, PPh₃, CuI, Et₃N | 15% | elsevierpure.com |

| 2-Iodo-3-methylbenzoic acid | Hept-1-yne | Pd(OAc)₂, PPh₃, CuI, Et₃N | 18% | elsevierpure.com |

Formation of Benzo[b]furans

Benzo[b]furans are another class of heterocyclic compounds widely found in natural products and synthetic molecules with significant biological activities. nih.gov A common and powerful method for their synthesis involves the palladium-catalyzed coupling of ortho-iodoanisoles (methyl ethers of o-iodophenols) with terminal alkynes, followed by an electrophilic cyclization. tandfonline.com

Role in the Development of Specialized Reagents

Beyond its use as a structural component, this compound is a key starting material for the synthesis of specialized chemical reagents, most notably hypervalent iodine compounds.

Generation of Novel Hypervalent Iodine Reagents

Hypervalent iodine compounds are widely used as mild and selective oxidizing agents in organic synthesis, offering an environmentally benign alternative to heavy metal-based oxidants. beilstein-journals.orgnih.govorientjchem.orgorganic-chemistry.org The ortho-carboxy group in 2-iodobenzoic acids allows for the formation of stable, cyclic hypervalent iodine reagents known as benziodoxolones.

Specifically, this compound can be oxidized to generate derivatives of 2-iodoxybenzoic acid (IBX), a highly versatile pentavalent iodine(V) oxidant, or 2-iodosobenzoic acid (IBA), a trivalent iodine(III) species. wikipedia.orgnih.govwikipedia.org The oxidation is commonly achieved using reagents like Oxone® or sodium hypochlorite (B82951). elsevierpure.comnih.govorganic-chemistry.org The resulting product, 1-hydroxy-4-methoxy-1,2-benziodoxol-3(1H)-one 1-oxide (a substituted IBX), possesses a stable pseudobenziodoxole structure. tandfonline.com These reagents are known for their ability to oxidize alcohols to aldehydes and ketones with high efficiency. beilstein-journals.orgtandfonline.com The methoxy substituent at the C3 position (adjacent to the iodine) can influence the reactivity and solubility of the resulting hypervalent iodine reagent, potentially fine-tuning its oxidizing power and substrate scope. beilstein-journals.org

Oxidation of 2-Iodobenzoic Acid to IBX

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 2-Iodobenzoic acid | Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 2-Iodoxybenzoic acid (IBX) | wikipedia.orgorganic-chemistry.org |

| 2-Iodobenzoic acid | Sodium hypochlorite (NaOCl) | 2-Iodoxybenzoic acid (IBX) | elsevierpure.com |

Design and Synthesis of Molecular Scaffolds and Advanced Materials

Components in Molecular Motors and Switches

Molecular motors and switches are complex molecules designed to undergo controlled motion at the nanoscale upon receiving an external stimulus, such as light or a chemical reagent. The synthesis of these machines often involves the assembly of distinct molecular fragments, or "stators" and "rotors," which are typically derived from aromatic cores.

While there is no direct evidence of this compound being a component of a Feringa-type motor or other reported molecular machines, its derivatives could theoretically serve as precursors. For instance, substituted benzoic acids are employed in the synthesis of the upper and lower halves of overcrowded alkene-based motors. The presence of the methoxy group can influence the electronic properties and solubility of the resulting molecular scaffold, while the iodo group offers a versatile handle for further chemical modifications, such as cross-coupling reactions, which are instrumental in constructing the intricate architectures of molecular machines.

The "ortho effect," a phenomenon where a substituent at the ortho position of a benzoic acid derivative influences the acidity and reactivity of the carboxylic acid group, could also play a role. In the context of molecular motor synthesis, this effect could be exploited to control the stereochemistry and reaction outcomes during the formation of the core structure.

Development of Radiopharmaceutical Analogs and Imaging Agents

The field of nuclear medicine relies on radiopharmaceuticals—biologically active molecules tagged with a radionuclide—for both diagnostic imaging and therapy. The design of these agents requires a scaffold that can be readily labeled with a radioisotope and that possesses appropriate biological properties to target specific tissues or processes in the body.

Iodinated benzoic acid derivatives have a long history in medical imaging, primarily as X-ray contrast agents due to the high atomic number of iodine, which effectively attenuates X-rays. While this application uses non-radioactive iodine, the same fundamental chemical structures can be adapted for nuclear imaging by incorporating a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) or by using the iodinated scaffold as a precursor for labeling with other radionuclides like fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C) for Positron Emission Tomography (PET).

Although specific radiopharmaceutical analogs derived from this compound are not described in the current literature, the compound represents a viable starting point for the development of novel imaging agents. The carboxylic acid group provides a site for conjugation to biomolecules (such as peptides or antibodies) to create targeted radiotracers. The methoxy group can modulate the lipophilicity and pharmacokinetic properties of the resulting molecule, which are critical factors for its distribution in the body. The iodine atom can be replaced with a radioisotope of iodine or serve as a precursor for the introduction of other radiolabels through stannylation followed by radiohalogenation, a common strategy in radiopharmaceutical chemistry.

Below is a table summarizing the potential roles of the functional groups of this compound in these advanced applications.

| Functional Group | Potential Role in Molecular Motors/Switches | Potential Role in Radiopharmaceuticals/Imaging Agents |

| Iodine Atom | Versatile handle for cross-coupling reactions to build complex scaffolds. | Site for direct radioiodination or precursor for introducing other radionuclides (e.g., via stannylation). |

| Methoxy Group | Influences electronic properties and solubility of the molecular scaffold. | Modulates lipophilicity and pharmacokinetic properties of the imaging agent. |

| Carboxylic Acid | Can be modified to tune steric and electronic properties of the scaffold. | Provides a conjugation site for linking to targeting biomolecules. |

| Ortho-Substitution | "Ortho effect" can influence reactivity and stereochemical outcomes in synthesis. | Can affect the binding affinity and selectivity of the final radiotracer to its biological target. |

Computational Chemistry and Theoretical Investigations of 2 Iodo 3 Methoxybenzoic Acid

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. vjst.vnvjst.vn This approach provides a balance between accuracy and computational cost, making it suitable for studying substituted benzoic acids. vjst.vn

Key electronic properties derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. vjst.vn

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents. vjst.vn For 2-iodo-3-methoxybenzoic acid, the MEP would show negative potential around the oxygen atoms of the carboxyl and methoxy (B1213986) groups, and positive potential near the acidic hydrogen.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as charge transfer and hyperconjugation, which stabilize the molecule. vjst.vn

Geometry Optimization and Conformational Analysis

Before molecular properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. Geometry optimization is a computational process that finds the minimum energy arrangement of atoms in a molecule. ufba.br

For a flexible molecule like this compound, which has rotatable bonds (e.g., the C-O bond of the methoxy group and the C-C bond of the carboxyl group), conformational analysis is performed. This involves systematically rotating these bonds and calculating the energy of each resulting conformation to identify the most stable (lowest energy) conformers. The results of these calculations, such as bond lengths and angles, are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net

Below is a table showing typical optimized geometric parameters for a substituted benzoic acid derivative, calculated using DFT methods.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C=O | 1.21 |

| Bond Length | C-OH | 1.35 |

| Bond Length | O-H | 0.97 |

| Bond Length | C-I | 2.10 |

| Bond Length | C-O (methoxy) | 1.36 |

| Bond Angle | O=C-O | 122.5 |

| Bond Angle | C-C-I | 121.0 |

Prediction of Harmonic Vibrational Frequencies and Spectroscopic Signatures

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net These calculations are performed on the optimized geometry of the molecule.

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the approximations made in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The assignment of calculated vibrational modes to specific experimental peaks helps in the detailed interpretation of the spectra. For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the carboxylic acid is a prominent feature that can be precisely calculated. researchgate.net

The table below presents a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | -COOH | 3750 | ~3000 (broad) |

| C=O Stretch | -COOH | 1780 | ~1700 |

| C-O-C Asymmetric Stretch | -OCH₃ | 1270 | ~1250 |

| C-I Stretch | Ar-I | 650 | ~640 |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. youtube.com

For reactions involving this compound, such as nucleophilic substitution or coupling reactions, DFT calculations can be used to:

Model the structures of reactants, intermediates, products, and transition states.

Calculate the activation energy of the reaction, which determines the reaction rate.

Visualize the vibrational mode of the transition state, confirming that it corresponds to the correct reaction coordinate.

For example, in studies of palladium-catalyzed reactions involving similar aryl iodides, DFT has been used to determine the homolytic bond dissociation energies of key intermediates, providing insight into the reaction mechanism. acs.org

Structure-Reactivity Relationship Elucidation through Computational Models

Computational models help establish clear relationships between a molecule's structure and its observed chemical reactivity. By analyzing the electronic properties calculated in section 6.1.1, one can predict how this compound will behave in a chemical reaction.

The iodine atom can act as a leaving group in substitution reactions, while the electron-donating methoxy group and the electron-withdrawing carboxylic acid group influence the electron density on the benzene (B151609) ring, affecting its susceptibility to electrophilic or nucleophilic attack. The HOMO and LUMO distributions can indicate which atoms are most likely to be involved in electron transfer processes, and the MEP map can pinpoint the sites most favorable for electrostatic interactions.

Thermochemical Property Calculations and Theoretical Validation

Quantum chemical methods can be used to calculate important thermochemical properties, providing data that may be difficult or impossible to obtain experimentally. semanticscholar.org These properties are essential for understanding the thermodynamics of reactions involving the compound.

Key thermochemical properties that can be calculated include:

Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by one degree.

Entropy (S°): A measure of the disorder or randomness of the system.

Gibbs Free Energy of Formation (ΔfG°): A thermodynamic potential that can be used to predict the spontaneity of a formation process.

High-level composite methods, such as G4 theory, are often employed for accurate thermochemical calculations. semanticscholar.org The theoretical results are validated by comparing them with available experimental data from databases like the NIST/TRC Web Thermo Tables, which provide critically evaluated data for many organic compounds. nist.govchemeo.comnist.gov

Below is a table of representative thermochemical properties that can be calculated for a molecule like this compound.

| Property | Symbol | Typical Calculated Value | Units |

|---|---|---|---|

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | -350 | kJ/mol |

| Standard Molar Entropy | S° | 450 | J/mol·K |

| Heat Capacity at Constant Pressure | Cp | 180 | J/mol·K |

Future Research Directions and Emerging Paradigms for 2 Iodo 3 Methoxybenzoic Acid

Expansion of Sustainable Synthetic Methods

The future synthesis of 2-Iodo-3-methoxybenzoic acid is increasingly geared towards environmentally benign and efficient methodologies. Traditional iodination methods often involve harsh conditions and stoichiometric reagents, leading to significant waste. Emerging paradigms focus on catalytic and greener alternatives that improve atom economy and reduce environmental impact.

One promising avenue is the expansion of transition-metal-catalyzed C-H activation for direct ortho-iodination. Recent studies have demonstrated that iridium (Ir) and palladium (Pd) complexes can effectively catalyze the ortho-iodination of benzoic acids. researchgate.net These methods often utilize the carboxylic acid group as a directing group to achieve high regioselectivity. researchgate.net Future work will likely focus on adapting these catalytic systems for substrates like 3-methoxybenzoic acid, aiming for high yields of the desired 2-iodo isomer under even milder conditions. A key goal is the use of aqueous media, which significantly enhances the green credentials of the synthesis. researchgate.net

Another area of development involves the use of safer and more sustainable iodinating agents. Traditional reagents can be hazardous, but newer systems employing potassium iodide (KI) as the iodine source in the presence of a benign oxidant like Oxone® or hydrogen peroxide represent a greener approach. researchgate.net Research into solid-supported reagents and recyclable catalysts could further minimize waste and simplify product purification, aligning the synthesis of this compound with the principles of sustainable chemistry.

Table 1: Comparison of Traditional vs. Emerging Iodination Methods

| Feature | Traditional Methods (e.g., Sandmeyer) | Emerging Sustainable Methods |

| Directing Principle | Relies on pre-functionalized precursors (e.g., anthranilic acid) wikipedia.org | Direct C-H activation using the carboxyl group researchgate.net |

| Catalysis | Often stoichiometric | Transition-metal catalyzed (e.g., Pd, Ir) researchgate.net |

| Solvents | Often uses harsh organic solvents | Aims for aqueous media or greener solvents researchgate.net |

| Iodine Source | Diazonium salts with iodide ions wikipedia.org | KI or I2 with green oxidants (H2O2, Oxone®) researchgate.net |

| Waste Profile | Generates significant inorganic and organic waste | Reduced waste, potential for catalyst recycling |

Exploration of Novel Reactivity and Catalysis

The unique arrangement of the iodo, methoxy (B1213986), and carboxylic acid groups in this compound provides fertile ground for exploring novel reactivity and catalytic applications. The ortho-iodo-benzoic acid motif is a well-established precursor to hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX). thieme-connect.comchemicalbook.com

Future research is expected to focus on developing custom hypervalent iodine reagents derived from this compound. The presence of the 3-methoxy group could modulate the solubility, stability, and reactivity of the resulting oxidant, potentially leading to new reagents with enhanced performance or selectivity for specific transformations, such as the oxidation of alcohols. thieme-connect.comorientjchem.org The in-situ generation of these modified IBX reagents using a co-oxidant like Oxone® allows them to be used in catalytic amounts, which is both cost-effective and environmentally friendly. thieme-connect.com

Furthermore, the iodine atom can serve as a powerful directing group in transition-metal-catalyzed C-H activation reactions, facilitating the functionalization of the aromatic ring. chemicalbook.com The interplay between the ortho-iodo directing group and the meta-methoxy activating group could be exploited to synthesize complex, polysubstituted aromatic compounds that are valuable intermediates in medicinal and materials chemistry. Research into the catalytic properties of derivatives, such as N-substituted benzamides, has shown that methoxy substitution can significantly enhance catalytic activity in oxidation reactions. beilstein-journals.org For instance, studies on related isomers have demonstrated that a methoxy group can increase the rate of generation of the active pentavalent iodine species, leading to highly efficient catalysts for alcohol oxidation at room temperature. beilstein-journals.org

Integration into Advanced Functional Materials

The rigid structure and defined substitution pattern of this compound make it an attractive building block for the design of advanced functional materials. Its integration into polymers, metal-organic frameworks (MOFs), and self-assembled systems is an emerging area of research.

In polymer chemistry, incorporating halogenated aromatic acids like this one into polymer backbones can enhance key properties such as thermal stability, flame retardancy, and mechanical strength. The iodine atom, in particular, can serve as a site for post-polymerization modification, allowing for the grafting of other functional groups to create smart materials with tailored properties for applications in coatings, adhesives, or advanced composites.

The carboxylic acid functionality is ideal for constructing MOFs, where it can act as a linker to connect metal nodes. The iodo and methoxy groups would then project into the pores of the framework, allowing for the fine-tuning of the pore's chemical environment and adsorption properties. These functionalized MOFs could find applications in gas storage, separation, or catalysis. The potential for halogen bonding interactions involving the iodine atom could also be exploited to direct the self-assembly of supramolecular structures, leading to the formation of liquid crystals or functional gels.

Interdisciplinary Applications in Chemical Sciences

This compound is positioned to serve as a versatile scaffold that connects various disciplines within the chemical sciences, most notably synthetic organic chemistry and medicinal chemistry.

As a synthetic intermediate, it is a valuable precursor for the synthesis of complex heterocyclic compounds. The ortho-iodo functionality is particularly useful in coupling reactions (e.g., Suzuki, Sonogashira) and transition-metal-catalyzed cyclization reactions to build intricate molecular architectures. chemicalbook.com For example, 2-iodobenzoic acids are used in multicomponent reactions for the one-pot synthesis of indoles, a privileged scaffold in pharmaceuticals. chemicalbook.com

In medicinal chemistry, the iodobenzoic acid framework is a key component in the development of new therapeutic agents. Researchers have synthesized series of acylhydrazones from 2-iodobenzoic acid hydrazide, which have demonstrated promising antimicrobial and anticancer activities. nih.gov The lipophilicity conferred by the iodine atom can be advantageous for biological activity. nih.gov Future work in this area will likely involve using this compound to create new libraries of bioactive compounds, where the methoxy group can be used to modulate metabolic stability and target engagement. Its role as a building block for X-ray contrast agents is another established application for tri-iodinated benzoic acid derivatives, highlighting its relevance in diagnostic medicine. google.com

Q & A

Basic: What are the recommended safety protocols for handling 2-Iodo-3-methoxybenzoic acid in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as the compound may cause irritation .

- Ventilation: Use a fume hood to avoid inhalation of dust.

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and neutralize residual acid with 5% NaOH before disposal .

- Storage: Keep in original airtight containers away from metals to prevent corrosion .

Basic: Which spectroscopic methods are effective for characterizing this compound?

Answer:

- 1H NMR: Identifies proton environments, such as the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons.

- FT-IR: Confirms functional groups (e.g., carboxylic acid O-H stretch ~2500–3000 cm⁻¹, C=O ~1680 cm⁻¹) .

- X-ray Crystallography: Resolves 3D structure, including iodine positioning and intermolecular interactions .

- Elemental Analysis: Validates purity (>95%) and molecular formula (C₈H₇IO₃) .

Advanced: How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

Answer:

The iodine atom acts as a directing group and participates in Ullmann-type couplings or Sonogashira reactions , enabling aryl-aryl or aryl-alkyne bond formation. Its electronegativity stabilizes transition states, while the adjacent methoxy group enhances regioselectivity. However, competing iodine loss via hydrolysis may occur under basic conditions, requiring inert atmospheres or catalytic systems (e.g., Pd/Cu) to suppress side reactions .

Advanced: How can researchers resolve contradictions in reported melting points (e.g., 160–164°C vs. literature values)?

Answer:

- Purity Assessment: Use HPLC or TLC to detect impurities (e.g., unreacted precursors) that depress melting points .

- Differential Scanning Calorimetry (DSC): Measure phase transitions with controlled heating rates to distinguish polymorphs or solvates.

- Recrystallization: Repurify using ethanol/water mixtures to eliminate residual solvents or byproducts .

Basic: What synthetic routes yield high-purity this compound?

Answer:

- Direct Iodination: React 3-methoxybenzoic acid with iodine monochloride (ICl) in acetic acid, followed by neutralization with Na₂S₂O₃ to quench excess iodine .

- Sandmeyer Reaction: Diazotize 3-methoxyanthranilic acid (CAS 3177-80-8) and substitute with KI, though this may require optimization to avoid diiodination .

- Purification: Recrystallize from ethanol/water to achieve >95% purity .

Advanced: How does the methoxy group affect the solubility and crystallinity of this compound?

Answer:

- Solubility: The methoxy group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing it in nonpolar solvents (e.g., hexane).

- Crystallinity: Methoxy’s hydrogen-bonding capacity promotes crystal lattice stability, favoring monoclinic or orthorhombic packing. Solvent screening (e.g., THF vs. acetone) can modulate crystal morphology .

Advanced: What side reactions occur when using this compound in heterocyclic synthesis?

Answer:

- Decarboxylation: At elevated temperatures (>150°C), the carboxylic acid group may decarboxylate, forming 2-iodo-3-methoxybenzene.

- Iodine Elimination: Under reducing conditions (e.g., H₂/Pd), iodine may be replaced by hydrogen, yielding 3-methoxybenzoic acid.

- Oxidative Side Reactions: The iodine atom can participate in unintended oxidations, especially in the presence of peroxides or metal catalysts .

Basic: What is the role of this compound in pharmaceutical intermediate synthesis?

Answer:

It serves as a precursor for iodinated bioactive molecules , such as thyroid hormone analogs or antimicrobial agents. The iodine atom facilitates radioisotope labeling (e.g., ¹²⁵I) for tracer studies, while the carboxylic acid enables conjugation to peptides or polymers .

Advanced: How does steric hindrance from the methoxy group impact nucleophilic aromatic substitution (NAS) reactions?

Answer:

The methoxy group at the 3-position creates steric bulk, reducing reactivity at the 2-iodo position. NAS (e.g., with amines) may proceed sluggishly unless activated by electron-withdrawing groups or microwave-assisted heating. Computational modeling (DFT) can predict reaction sites by analyzing charge distribution and steric maps .

Basic: What analytical controls ensure batch-to-batch consistency in this compound synthesis?

Answer:

- QC Testing: Combine melting point analysis, 1H NMR, and LC-MS to verify identity and purity.

- Residual Solvent Analysis: Use GC-MS to detect traces of acetic acid or DMF from synthesis .

- Heavy Metal Screening: ICP-MS ensures iodine content aligns with theoretical values and detects contaminants (e.g., Pd from catalysts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.